molecular formula C14H15NOS2 B6424103 N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide CAS No. 2034330-82-8

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide

Cat. No.: B6424103
CAS No.: 2034330-82-8
M. Wt: 277.4 g/mol
InChI Key: AEAVGMIFBKNUEF-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is a compound that features a cyclopentyl group substituted with a thiophene ring at the 1-position and a thiophene-3-carboxamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-(thiophen-2-yl)cyclopentanone with thiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products

Scientific Research Applications

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the carboxamide moiety can form hydrogen bonds with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-yl)nicotinamide
  • N-(thiophen-2-yl)benzamide
  • N-(thiophen-2-yl)furan-2-carboxamide

Uniqueness

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is unique due to its dual thiophene rings and cyclopentyl group, which confer distinct electronic and steric properties. This structural arrangement enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring, a cyclopentyl moiety, and a carboxamide functional group. Its molecular formula is C13H15N1O1S2C_{13}H_{15}N_{1}O_{1}S_{2}, which indicates the presence of sulfur in its structure, contributing to its unique chemical behavior.

Biological Activity Overview

Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds derived from similar structural frameworks have demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50 values in the micromolar range .

Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it targets the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammatory responses and cancer progression. Inhibiting this enzyme may lead to reduced prostaglandin E2 levels, thereby affecting tumor growth and survival .

Study 1: Anticancer Efficacy

A study conducted by Di Micco et al. (2021) evaluated the efficacy of thiophene-based compounds against A549 lung cancer cells. The results showed that modifications on the thiophene ring significantly enhanced cytotoxicity, with certain derivatives achieving IC50 values as low as 5 μM. This suggests that structural optimization could yield more potent anticancer agents .

Study 2: Apoptosis Induction

In another investigation focusing on MCF-7 cells, flow cytometry analysis revealed that this compound induced cell cycle arrest at the G0/G1 phase within 24 hours of treatment. By 48 to 72 hours, an increase in the sub-G0/G1 population indicated apoptosis was occurring, underscoring its potential as an anticancer therapeutic .

Pharmacological Profile

Activity IC50 Value (μM) Cell Line Mechanism
Anticancer5 - 10A549mPGES-1 inhibition
Apoptosis Induction<10MCF-7Cell cycle arrest and apoptosis
Anti-inflammatoryNot specifiedVariousProstaglandin synthesis inhibition

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-13(11-5-9-17-10-11)15-14(6-1-2-7-14)12-4-3-8-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAVGMIFBKNUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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